6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a bromine atom attached to the pyrrolo[2,1-F][1,2,4]triazine core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications as a scaffold in drug discovery. It is recognized for its role in inhibiting various enzymes and receptors, making it a valuable candidate for therapeutic development .
The compound is classified under heterocyclic compounds and is specifically a derivative of pyrrolo[2,1-F][1,2,4]triazine. Its molecular formula is , with a molecular weight of approximately 213.04 g/mol. The compound is available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and biological applications .
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine typically involves the bromination of pyrrolo[2,1-F][1,2,4]triazine derivatives. One common method employs N-bromosuccinimide (NBS) as the brominating agent in solvents such as dimethylformamide (DMF) or acetonitrile. This reaction is generally conducted at elevated temperatures to facilitate complete bromination.
In an industrial context, continuous-flow synthesis methods are increasingly utilized for the production of this compound. This approach allows for efficient and scalable production while significantly reducing reaction times compared to traditional batch processes. The continuous-flow method often utilizes inexpensive starting materials like pyrrole to achieve high yields of the desired product.
The molecular structure of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine features a fused ring system that includes both triazine and pyrrole moieties. The presence of the bromine atom at the 6-position enhances the compound's reactivity and potential for further derivatization.
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine can participate in several chemical reactions:
Substitution reactions typically involve polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures. Common reagents include amines for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reducing agents like sodium borohydride are used in reduction reactions .
The products formed from these reactions vary based on the specific conditions used and may include various substituted derivatives of pyrrolo[2,1-F][1,2,4]triazin-4-amines .
The mechanism of action for 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of protein arginine methyltransferase 5 (PRMT5), where it binds to the enzyme's active site. This binding prevents PRMT5 from catalyzing the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions relevant in cancer research .
The compound exhibits notable reactivity due to the presence of both nitrogen atoms in its structure and the halogen substituent. Its ability to undergo substitution reactions makes it versatile in synthetic organic chemistry applications.
Safety data indicates that 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine may cause skin irritation and serious eye irritation upon contact; therefore, appropriate safety measures should be taken during handling .
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine has several scientific applications:
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine relies heavily on pyrrolooxadiazine rearrangement as a key strategic approach. This methodology begins with the preparation of N-aminopyrrole carbamates (e.g., compound 10) through sequential functionalization of 3-chloro-1H-pyrrole-2-carboxylic acid. The synthetic sequence involves Vilsmeier chlorination followed by amination to yield 1H-pyrrole-2-carboxamide intermediates. Subsequent N-amination using the NaOH/NH₄Cl/NaClO system generates the critical hydrazone precursors required for ring formation [3].
The pivotal rearrangement step is induced by nucleophilic agents, with sulfur-based nucleophiles demonstrating exceptional efficiency. As shown in Table 1, lithium trimethyl(phenylsulfido)aluminate (Li(Me₃AlSPh) and sodium thiomethoxide (NaSMe) facilitate the conversion of pyrrolooxadiazines (11) to the target pyrrolotriazinones (12) with excellent enantiomeric retention (>90% ee) and yields exceeding 90%. This contrasts with oxygen-based nucleophiles like sodium methoxide, which compromises enantiopurity despite high chemical yield [3].
Table 1: Nucleophile Screening for Oxadiazine-to-Triazinone Rearrangement
Nucleophile | Reaction Conditions | Yield (%) | ee Retention (%) |
---|---|---|---|
Li(Me₃AlSPh) | THF, 0°C, 30 min | 94 | >99 |
NaSMe | DMF, 25°C, 15 min | 92 | 98 |
NaOMe | MeOH, 25°C, 60 min | 88 | <10 |
Palladium-catalyzed cross-coupling reactions serve as indispensable tools for elaborating the pyrrolotriazine core. The bromine atom at the C6 position exhibits exceptional reactivity in Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups. Optimization studies reveal that Pd(PPh₃)₄ with aqueous K₂CO₃ in toluene/ethanol mixtures (3:1) at 80°C provides near-quantitative coupling yields while preserving the amine functionality at C4. This chemoselectivity is attributed to the electron-deficient nature of the triazine ring, which enhances oxidative addition at the C-Br bond over competing side reactions [7].
Additionally, Buchwald-Hartwig amination permits the functionalization of the C4-amine group. When employing Pd₂(dba)₃/XPhos catalytic systems, primary and secondary amines can be efficiently introduced at this position. The orthogonal reactivity between the C-Br bond and C4-NH₂ group enables sequential modifications—first Suzuki coupling at C6, followed by amination at C4—to generate diverse pharmacophores without protecting group strategies [7] [2].
Achieving positional selectivity during bromination is critical due to the presence of multiple reactive sites on the pyrrolotriazine ring. Electrophilic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in anhydrous DMF at -20°C provides exceptional control, favoring bromination at the C6 position. This regioselectivity arises from the enhanced electron density at C6 compared to C7, as confirmed by molecular electrostatic potential calculations. Maintaining the reaction temperature below -15°C is crucial, as higher temperatures promote dibromination byproducts [9].
Table 2: Temperature-Dependent Regioselectivity in Bromination
Temperature (°C) | 6-Bromo Isomer Yield (%) | 7-Bromo Isomer Yield (%) | Dibromide Yield (%) |
---|---|---|---|
-20 | 90 | <2 | 5 |
0 | 72 | 8 | 15 |
25 | 58 | 12 | 25 |
Post-bromination purification leverages solvent-based trituration (hot ethyl acetate) to reduce dibrominated impurities below 2%. Analytical control via LC-MS monitoring (m/z 213.1 [M+H]⁺ for the monobrominated product) ensures batch consistency. The 6-bromo isomer is unambiguously characterized by ¹H-NMR (CD₃OD) with diagnostic signals at δ 7.84 (s, 1H) and coupled doublets between 6.95–6.71 ppm [9].
The dual reactivity of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine enables orthogonal derivatization strategies for combinatorial library synthesis. As illustrated in hybrid drug design studies, the C6-bromine serves as a handle for palladium-catalyzed cross-coupling, while the C4-amine undergoes nucleophilic substitution or reductive amination. This permits the modular assembly of complex structures like the MERTK inhibitor 1K5, synthesized via sequential Suzuki coupling (introducing a biaryl motif) followed by sulfonylation of the C4-amine [2].
Protecting-group-free routes are feasible due to the differential reactivity of the two sites. The amine group can be selectively acylated using sulfonyl chlorides or carboxylic acid activators in THF at 0°C without affecting the C-Br bond. Conversely, Sonogashira coupling at C6 proceeds efficiently in the presence of unprotected amines when using CuI/Pd(PPh₃)₂Cl₂ catalysts. Computational studies confirm that the HOMO distribution localizes on nitrogen for nucleophilic reactions, while the LUMO concentrates at carbon-bromine for metal insertions, rationalizing this orthogonality [7] [6].
Table 3: Orthogonal Modification Pathways
Reaction Type | Site Modified | Conditions | Representative Product |
---|---|---|---|
Suzuki Coupling | C6 (Br) | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C | 6-(4-Cyanophenyl)pyrrolotriazin-4-amine |
Reductive Amination | C4 (NH₂) | NaBH₃CN, DCE, 25°C | N-(4-Fluorobenzyl)-6-bromopyrrolotriazin-4-amine |
Sulfonylation | C4 (NH₂) | Benzenesulfonyl chloride, Pyridine, 0°C | N-(Phenylsulfonyl)-6-bromopyrrolotriazin-4-amine |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: